molecular formula C23H22N4O3 B2837479 N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923233-94-7

N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2837479
CAS RN: 923233-94-7
M. Wt: 402.454
InChI Key: KTFMTYDSPDUGNY-UHFFFAOYSA-N
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Description

The compound “N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . This method provides a new protocol for the synthesis of pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound “N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would have additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in reactions involving their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Polymer Science Applications

  • Synthesis and Characterization of Aromatic Polyamides and Polyimides :
    • Aromatic polyamides and polyimides have been synthesized using various dianhydrides and diamines, demonstrating enhanced thermal stability and excellent solubility. These polymers show potential for high-performance materials due to their amorphous nature, high glass transition temperatures, and thermal stability (Choi & Jung, 2004), (Yang & Lin, 1995).
  • Development of Polyamides with Enhanced Properties :
    • Research into polyamides and polyimides based on specific monomers has led to materials with excellent solubility in polar solvents and high thermal resistance, suitable for advanced applications in materials science (Yang & Lin, 1994).

Medicinal Chemistry Applications

  • Anticancer and Anti-inflammatory Agents :

    • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of pyrrolopyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).
  • Inhibitors of Dihydroorotate Dehydrogenase :

    • Isoxazol and cinchoninic acid derivatives, including compounds structurally related to the pyrrolopyrimidine class, have been identified as potent inhibitors of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, indicating potential applications in immunosuppression and antirheumatic drugs (Knecht & Löffler, 1998).
  • Synthesis of Tetrahydropyrimidine Derivatives for Biological Applications :

    • Tetrahydropyrimidine-2-thiones and their derivatives have been synthesized and evaluated for antimicrobial activities, highlighting the versatility of pyrrolopyrimidine scaffolds in developing new antimicrobial agents (Akbari et al., 2008).

Future Directions

The future directions in the research of pyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-methyl-2,4-dioxo-3-phenyl-N-(4-propan-2-ylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-14(2)15-9-11-16(12-10-15)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMTYDSPDUGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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